
Triethyl(hexadecyl)phosphanium bromide
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Description
Triethyl(hexadecyl)phosphanium bromide is a useful research compound. Its molecular formula is C22H48BrP and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Triethyl(hexadecyl)phosphanium bromide is characterized by its long hydrophobic hexadecyl chain and positively charged phosphonium center. Its unique structure allows it to function as a surfactant and an ionic liquid, making it valuable in various applications.
Applications in Materials Science
2.1 Surfactant Properties
- Emulsification : The compound is effective in stabilizing emulsions due to its amphiphilic nature. It can reduce surface tension between oil and water, making it useful in cosmetic formulations and food products.
- Coatings : It serves as a component in coatings that require enhanced adhesion and moisture resistance.
2.2 Ionic Liquids
- This compound can be utilized as a solvent or co-solvent in various chemical reactions, particularly those requiring non-volatile solvents that can dissolve both polar and non-polar compounds.
Biological Applications
3.1 Antimicrobial Activity
Research indicates that phosphonium salts exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for use in pharmaceuticals and disinfectants .
3.2 Drug Delivery Systems
The ability of phosphonium compounds to facilitate cellular uptake positions them as promising agents for drug delivery systems. They can encapsulate therapeutic agents and enhance their bioavailability by promoting cellular internalization .
Catalytic Applications
4.1 Catalysis in Organic Reactions
this compound has been explored as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its role as a phase-transfer catalyst enables the coupling of organic substrates under mild conditions, enhancing reaction yields .
4.2 Green Chemistry Initiatives
The compound is also being investigated for its potential in green chemistry applications, where it can facilitate reactions while minimizing environmental impact due to its biodegradable nature .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Triethyl(hexadecyl)phosphanium bromide, and how can purity be validated?
- Methodology :
- Synthesis : React hexadecyl bromide with triethylphosphine in anhydrous conditions, typically in a polar aprotic solvent (e.g., THF or acetonitrile) under nitrogen atmosphere. Quaternization occurs via nucleophilic substitution, requiring 24–72 hours at 60–90°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/methylene chloride) or recrystallization. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/methylene chloride) .
- Validation : Confirm purity using FTIR (C-P stretch at 700–750 cm⁻¹) and ¹H NMR (triplet for P-CH₂ at δ 3.2–3.5 ppm, hexadecyl chain signals at δ 0.8–1.5 ppm). Compare with PubChem spectral data for analogous phosphonium salts .
Q. What analytical techniques are critical for structural elucidation of phosphonium salts like this compound?
- Techniques :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M-Br]⁺ ion (e.g., m/z 403.3 for C₂₂H₄₈P⁺).
- Elemental Analysis : Verify C, H, P, and Br content (theoretical: C 58.1%, H 9.9%, P 6.5%, Br 16.8%).
- X-ray Crystallography : For unambiguous confirmation of cation geometry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing quaternary phosphonium salts with long alkyl chains?
- Strategies :
- Solvent Selection : Use THF or DMF to enhance solubility of hydrophobic alkyl chains.
- Catalysis : Add KI (10 mol%) to accelerate bromide displacement .
- Temperature Control : Gradual heating (60°C → 90°C) prevents decomposition.
- Table 1 : Yield optimization data from analogous syntheses:
Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
THF | 70 | 48 | 78 |
Acetonitrile | 80 | 72 | 65 |
Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
- Troubleshooting :
- Impurity Identification : Repeat column chromatography if MS shows adducts (e.g., [M+Na]⁺).
- Deuterated Solvent Artifacts : Check for residual proton signals (e.g., CHCl₃ in CDCl₃).
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the hexadecyl chain .
Q. What methodologies are recommended for studying the biological activity of cationic phosphonium salts in membrane models?
- Experimental Design :
- Liposome Interaction Studies : Use dynamic light scattering (DLS) to monitor vesicle size changes upon addition of the compound.
- Mitochondrial Targeting : Fluorescent probes (e.g., JC-1) to assess membrane potential disruption in cell lines .
- Control Experiments : Compare with CTAB (hexadecyl trimethyl ammonium bromide) to distinguish phosphonium-specific effects .
Q. Data Contradiction Analysis
Q. How to interpret conflicting thermal stability data between TGA and DSC for phosphonium salts?
- Resolution :
- TGA-DSC Coupling : Perform simultaneous analysis to correlate mass loss (TGA) with phase transitions (DSC).
- Atmosphere Effects : Conduct TGA under N₂ vs. air to rule out oxidative decomposition.
- Reference Standards : Compare with literature values for structurally similar salts (e.g., decomposition onset ~250°C for triphenylphosphonium analogs) .
Q. Applications in Material Science
Q. What role do phosphonium salts play in the self-assembly of nanostructured materials?
- Mechanistic Insight :
- Cation-π Interactions : The triethyl group engages with aromatic systems (e.g., graphene oxide), while the hexadecyl chain drives hydrophobic aggregation.
- Critical Gelation Concentration (CGC) : Determine via tube inversion method; typical CGC for C16 analogs is 2–5% (w/v) in DMF/water .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Guidelines :
Properties
CAS No. |
56022-38-9 |
---|---|
Molecular Formula |
C22H48BrP |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
triethyl(hexadecyl)phosphanium;bromide |
InChI |
InChI=1S/C22H48P.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MBXYEKQOJQZLHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
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